molecular formula C21H20N6O4 B2464339 (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 1421457-60-4

(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Numéro de catalogue: B2464339
Numéro CAS: 1421457-60-4
Poids moléculaire: 420.429
Clé InChI: DBDRQWKODSGJRP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone features a hybrid structure integrating multiple heterocyclic motifs:

  • A 5-ethyl-1,2,4-oxadiazole ring linked to a pyridine moiety.
  • A piperazine spacer, enhancing solubility and bioavailability.
  • A methanone bridge connecting to a 5-(furan-2-yl)isoxazole group.

Propriétés

IUPAC Name

[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4/c1-2-19-23-20(25-31-19)14-5-6-18(22-13-14)26-7-9-27(10-8-26)21(28)15-12-17(30-24-15)16-4-3-11-29-16/h3-6,11-13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDRQWKODSGJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and research findings.

1. Chemical Structure and Synthesis

This compound features several key functional groups:

  • Oxadiazole
  • Pyridine
  • Piperazine
  • Isoxazole

The synthesis typically involves multi-step organic reactions including cyclization and nucleophilic substitutions. The formation of the oxadiazole ring can be achieved through the cyclization of appropriate hydrazides with carboxylic acids under dehydrating conditions. The pyridine derivative is synthesized using methods such as the Hantzsch pyridine synthesis, while the piperazine moiety is introduced via nucleophilic substitution reactions.

The biological activity of this compound likely stems from its ability to interact with various molecular targets including enzymes and receptors. The presence of the oxadiazole and pyridine moieties may enhance binding affinity to active sites, while the piperazine and isoxazole groups could modulate selectivity and overall activity.

3.1 Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives with oxadiazole units have shown cytotoxic activity against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells . The compound's structure suggests potential efficacy against multiple cancer types due to its diverse functional groups.

Cell LineIC50 (µM)Reference
HeLa< 10
Caco-2< 20
U251< 30

3.2 Antimicrobial Activity

Compounds with similar structural features have demonstrated antimicrobial activities against a range of pathogens. Oxadiazole derivatives are noted for their effectiveness against both bacterial and fungal strains, making them candidates for further development in antimicrobial therapy .

3.3 Neuroprotective Effects

The potential neuroprotective effects of this compound are also noteworthy. Some derivatives have shown affinity for metabotropic glutamate receptors, which are crucial in neurodegenerative disease treatment . This suggests a possible role in managing conditions such as epilepsy and Alzheimer's disease.

4. Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions on the oxadiazole ring exhibited enhanced anticancer activity compared to their unsubstituted counterparts .

Case Study 2: Antimicrobial Activity
In another investigation, a series of oxadiazole-based compounds were tested against Gram-positive and Gram-negative bacteria. The results showed that modifications in the piperazine group significantly influenced antibacterial potency, highlighting the importance of structural diversity in developing effective antimicrobial agents .

5. Conclusion

The compound (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone exhibits a promising profile for various biological activities including anticancer and antimicrobial effects. Its complex structure allows for interaction with multiple biological targets, making it a valuable candidate for further research and development in pharmacology.

Future studies should focus on detailed structure–activity relationship (SAR) analyses to optimize its efficacy and safety profiles across different biological systems.

Comparaison Avec Des Composés Similaires

Research Findings and Implications

  • Synthetic Feasibility : Analogues like and employ cyclocondensation strategies, suggesting viable routes for the target’s synthesis.
  • Biological Potential: The target’s lack of fluorinated groups (vs. ) may reduce toxicity but limit metabolic stability, necessitating formulation optimization.
  • Patent Landscape : Substituted oxadiazole derivatives are actively patented (e.g., ), highlighting the commercial relevance of structural modifications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.